molecular formula C11H11F3O2 B14835023 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene

2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B14835023
M. Wt: 232.20 g/mol
InChI Key: QTDUXPNUMVDHQB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can influence its binding affinity to target proteins or enzymes. The methoxy and cyclopropoxy groups may also contribute to the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
  • 1-(Cyclopropylmethoxy)-2-methoxy-3-(trifluoromethyl)benzene

Comparison: 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it distinct from other benzene derivatives .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

2-cyclopropyloxy-1-methoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O2/c1-15-9-4-2-3-8(11(12,13)14)10(9)16-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

QTDUXPNUMVDHQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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